
2,5-Dimethyl-2H-isoindole-4,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-2H-isoindole-4,7-dione is a heterocyclic compound that belongs to the isoindole family. This compound is characterized by a fused benzopyrrole ring system and is known for its stability when embedded in a π-system. It has been found in natural products and has various applications in scientific research and industry .
Métodos De Preparación
The synthesis of 2,5-Dimethyl-2H-isoindole-4,7-dione can be achieved through several methods. One common synthetic route involves the reaction of substituted p-benzoquinone with sarcosine and paraformaldehyde in toluene. This reaction proceeds through a series of steps, including cyclization and oxidation, to yield the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for larger-scale production.
Análisis De Reacciones Químicas
2,5-Dimethyl-2H-isoindole-4,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include benzoquinone, sarcosine, and paraformaldehyde. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield quinone derivatives, while reduction reactions can produce isoindoline derivatives .
Aplicaciones Científicas De Investigación
2,5-Dimethyl-2H-isoindole-4,7-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties. In medicine, it is being investigated for its potential use in drug development. Additionally, this compound has applications in the industry, particularly in the development of materials for optical and electronic applications .
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-2H-isoindole-4,7-dione involves its interaction with molecular targets and pathways. This compound can undergo redox reactions, which are crucial for its biological activity. The quinone moiety in its structure allows it to participate in electron transfer processes, making it a potential candidate for applications in energy storage and conversion .
Comparación Con Compuestos Similares
2,5-Dimethyl-2H-isoindole-4,7-dione can be compared with other similar compounds, such as isoindoline and phthalimide. While isoindoline is a fully reduced member of the isoindole family, phthalimide is an oxidized derivative. The unique structure of this compound, with its fused benzopyrrole ring system, distinguishes it from these related compounds and contributes to its unique properties and applications .
Propiedades
Número CAS |
135737-91-6 |
|---|---|
Fórmula molecular |
C10H9NO2 |
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
2,5-dimethylisoindole-4,7-dione |
InChI |
InChI=1S/C10H9NO2/c1-6-3-9(12)7-4-11(2)5-8(7)10(6)13/h3-5H,1-2H3 |
Clave InChI |
RMTHAXROAIYJCY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=CN(C=C2C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




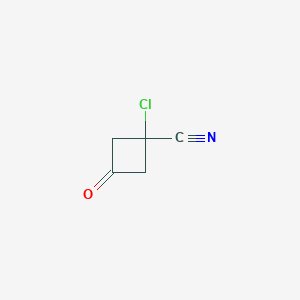

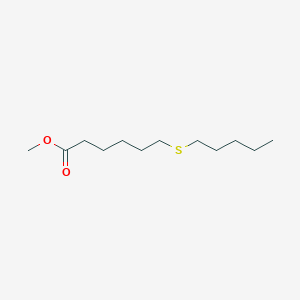
![1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one](/img/structure/B14282551.png)
![2-{2-[(Trimethylsilyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14282556.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)-](/img/structure/B14282562.png)
![Dimethyl[2-(pyridin-4-yl)ethyl]silanol](/img/structure/B14282563.png)
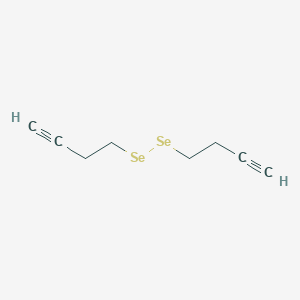
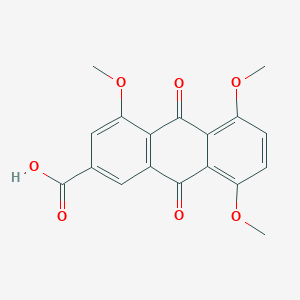
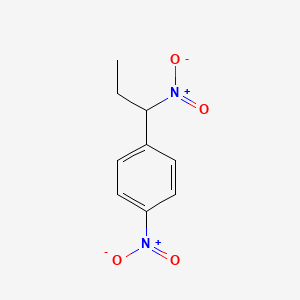
![Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B14282604.png)

